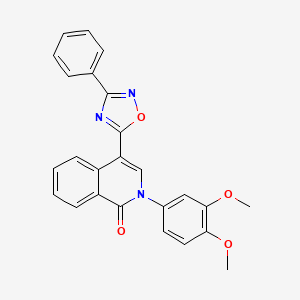

2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-30-21-13-12-17(14-22(21)31-2)28-15-20(18-10-6-7-11-19(18)25(28)29)24-26-23(27-32-24)16-8-4-3-5-9-16/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACRYQDWDLOWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinolinone core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is studied for its potential pharmacological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be useful in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

Isoquinolinone vs. Piperidine Derivatives

- 1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3): Replaces the isoquinolinone core with a piperidine ring. The compound exhibits a predicted pKa of -0.67, suggesting weaker basicity compared to the isoquinolinone derivative .

Oxadiazole-Containing Pyranones

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-6-(1H-tetrazol-5-yl)-4H-pyran-4-one (19a): Features a pyranone core instead of isoquinolinone. This compound was synthesized via a nitrile-to-tetrazole conversion using NH4Cl/NaN3 under reflux .

Substituent Variations

3-Phenyl-1,2,4-oxadiazole vs. Other Oxadiazole Derivatives

- 2-(3-m-Toluyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl :

Replaces the 3-phenyl group with a meta-tolyl substituent. This derivative demonstrated fourfold greater antibacterial activity against S. aureus than metronidazole, highlighting the importance of aromatic substituents in antimicrobial potency . - ST-1628 (315): Contains a trifluoromethylphenoxy group adjacent to the oxadiazole ring. The electron-withdrawing CF3 group enhances electrophilicity, which may improve covalent binding to targets like the S1P1 receptor .

Pharmacological Activity Comparison

Comparison with ST-1628 (315)

ST-1628 was synthesized via alkylation of phenolic intermediates with dibromomethane, followed by coupling with DMAP. This method achieved moderate yields (40–60%) but faced challenges in biochemical validation .

Physicochemical Properties

| Property | Target Compound (Predicted) | 1-(3,4-Dimethoxybenzoyl)-4-... (CAS 1775309-81-3) |

|---|---|---|

| Molecular Weight | ~407–420 g/mol | 407.46 g/mol |

| LogP | ~3.5 (estimated) | 1.214 g/cm³ density |

| Solubility | Low (lipophilic substituents) | Moderate (piperidine basicity) |

| Thermal Stability | High (aromatic stacking) | Decomposes at 610.6°C |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an isoquinoline core linked to a phenyl and oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 384.43 g/mol. The presence of methoxy groups on the aromatic ring enhances its solubility and biological activity.

Antioxidant Activity

Research indicates that derivatives of isoquinoline compounds often exhibit significant antioxidant properties. For instance, studies have demonstrated that similar compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies suggest that it possesses antibacterial and antifungal activities comparable to standard antibiotics. Specifically, derivatives containing oxadiazole rings have been reported to enhance antimicrobial potency due to their ability to disrupt microbial cell walls .

Anticancer Properties

Several studies have investigated the anticancer potential of isoquinoline derivatives. For example, compounds similar to 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study highlighted that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in cell models. This suggests its potential use in treating inflammatory diseases .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated the antioxidant activity using DPPH assay; showed significant scavenging activity. | Supports the use of this compound as a natural antioxidant agent. |

| Study B (2021) | Investigated antimicrobial efficacy against various bacterial strains; demonstrated MIC values comparable to standard antibiotics. | Indicates potential for development as an antimicrobial agent. |

| Study C (2022) | Assessed anticancer effects on MCF-7 and HeLa cell lines; resulted in IC50 values indicating potent cytotoxicity. | Suggests applicability in cancer therapy development. |

| Study D (2023) | Analyzed anti-inflammatory effects in LPS-stimulated macrophages; reduced levels of TNF-alpha and IL-6 significantly. | Validates its potential role in managing inflammatory conditions. |

The biological activities of 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.

- Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in inflammation and cancer progression.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one, and what are the critical optimization steps?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives, followed by coupling to the dihydroisoquinolinone core. Key steps include:

- Oxadiazole formation : Use of POCl₃ or other dehydrating agents under reflux conditions in solvents like dichloromethane or ethanol .

- Core assembly : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the dimethoxyphenyl group to the isoquinolinone scaffold .

- Optimization : Yield improvements require precise stoichiometric control of reagents, temperature gradients (e.g., 60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the isoquinolinone and oxadiazole moieties. Aromatic proton signals in the δ 6.5–8.0 ppm range and methoxy groups at δ ~3.8 ppm are diagnostic .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray crystallography : For absolute configuration determination, particularly if chiral centers or π-π stacking interactions are present .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer : Initial screens should include:

- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, with MIC values ≤10 µg/mL indicating potential .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, PC3), with IC₅₀ ≤5 µM warranting further study .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole group’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate robust interactions .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd <1 µM) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodological Answer :

- Orthogonal assays : Confirm cytotoxicity via dual methods (e.g., MTT + apoptosis staining) to rule out false positives from assay-specific artifacts .

- Metabolic stability tests : Use liver microsomes to assess if poor activity in certain cell lines stems from rapid Phase I/II metabolism .

- Structural analogs : Synthesize derivatives (e.g., replacing dimethoxyphenyl with halogenated groups) to isolate structure-activity relationships (SAR) .

Q. How can reaction yields and scalability be improved for industrial-grade synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature/residence time control .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to enhance sustainability .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.